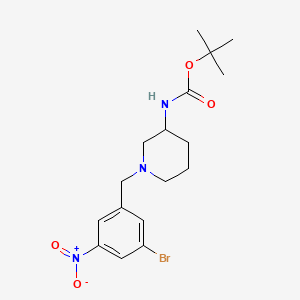
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a 3-bromo-5-nitrobenzyl group and a Boc-protected amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine typically involves multiple steps:
Formation of the 3-Bromo-5-nitrobenzyl intermediate: This can be achieved by nitration of 3-bromo-benzyl alcohol, followed by protection of the hydroxyl group.
Coupling with piperidine: The intermediate is then coupled with piperidine under basic conditions to form the desired product.
Boc protection: The final step involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Reduction reactions: The nitro group can be reduced to an amine.
Deprotection reactions: The Boc group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Reduction: Conversion to the corresponding amine.
Deprotection: Formation of the free amine.
科学的研究の応用
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential as a pharmacological agent.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of (S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental validation.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-nitrobenzyl alcohol
- 3-Bromo-5-nitrobenzyl fluoride
- 3-Bromo-5-nitrobenzyl chloride
Uniqueness
(S)-1-(3-Bromo-5-nitrobenzyl)-N-Boc-piperidin-3-amine is unique due to the combination of its piperidine ring and the specific substitution pattern on the benzyl group. This structural uniqueness can confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C17H24BrN3O4 |
|---|---|
分子量 |
414.3 g/mol |
IUPAC名 |
tert-butyl N-[1-[(3-bromo-5-nitrophenyl)methyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C17H24BrN3O4/c1-17(2,3)25-16(22)19-14-5-4-6-20(11-14)10-12-7-13(18)9-15(8-12)21(23)24/h7-9,14H,4-6,10-11H2,1-3H3,(H,19,22) |
InChIキー |
QBQXSHZAQHHOMC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic Acid](/img/structure/B13693122.png)

![Ir[dF(Me)ppy]2(dtbbpy)PF6](/img/structure/B13693128.png)
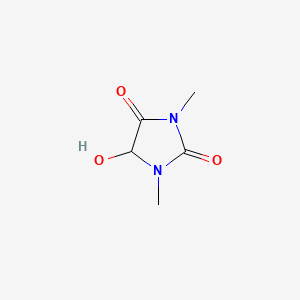

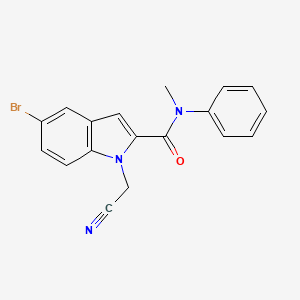
![8-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13693153.png)
![5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13693154.png)
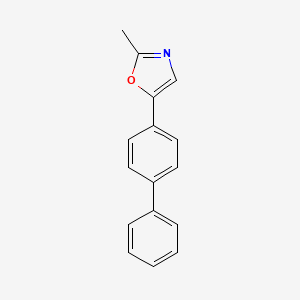
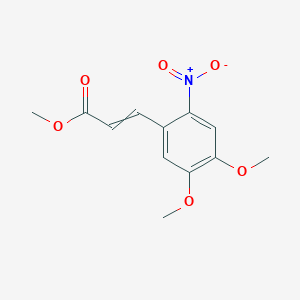
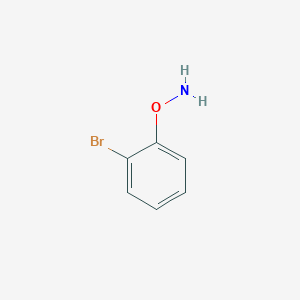
![5-Chloro-6-fluoro-2-iodobenzo[b]thiophene](/img/structure/B13693175.png)
